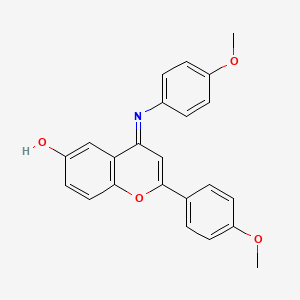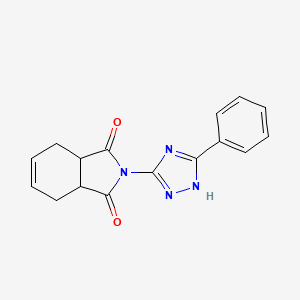![molecular formula C14H9ClN4O2 B1227409 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide is a pyridinecarboxamide. It derives from a nicotinamide.
Wissenschaftliche Forschungsanwendungen
Polymer Science Applications : Mansoori et al. (2011) synthesized a novel aromatic diamine containing a pyridine ring and a 1,3,4-oxadiazole moiety, which was used to generate new aromatic polyamides with pendant 1,3,4-oxadiazole groups. These polyamides exhibited high solubility in common polar and aprotic solvents, enabling the casting of thin films from polymer solutions (Mansoori et al., 2011).
Antimicrobial and Antitubercular Activities : Nayak et al. (2016) studied the antitubercular activity of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. They found one derivative to be a promising lead molecule with significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).
Potential Alzheimer’s Disease Treatment : Rehman et al. (2018) synthesized new N-substituted derivatives of a compound including a 1,3,4-oxadiazole moiety for evaluating new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (Rehman et al., 2018).
Chemical Reactivity and Molecular Docking Study : Al-Tamimi et al. (2018) reported the FT-IR spectral analysis, theoretical calculations, and molecular docking procedures of oxadiazole derivatives, including 2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine. They concluded that these compounds have the potential to be developed as new anti-cancer drugs (Al-Tamimi et al., 2018).
Anticancer Evaluation : Ravinaik et al. (2021) synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).
Synthesis and Biological Screening for Antibacterial Activity : Rehman et al. (2016) synthesized N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives and evaluated their antibacterial activity against various bacterial strains. These compounds were found to be moderately good inhibitors of Gram-negative bacteria (Rehman et al., 2016).
Insecticidal Activity : Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, evaluating their insecticidal activities against diamondback moth. Some compounds exhibited good insecticidal activities (Qi et al., 2014).
Eigenschaften
Produktname |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide |
|---|---|
Molekularformel |
C14H9ClN4O2 |
Molekulargewicht |
300.7 g/mol |
IUPAC-Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-6-2-1-5-10(11)13-18-19-14(21-13)17-12(20)9-4-3-7-16-8-9/h1-8H,(H,17,19,20) |
InChI-Schlüssel |
FEKNFJRGXOAZKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CN=CC=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)
![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)

![4-[2-Nitro-5-[4-(phenylmethyl)sulfonyl-1-piperazinyl]phenyl]morpholine](/img/structure/B1227340.png)
![N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]-2-butanamine](/img/structure/B1227341.png)

![2-[[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]acetic acid ethyl ester](/img/structure/B1227343.png)
![3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)


![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B1227348.png)
![2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide](/img/structure/B1227349.png)